molecular formula C11H12F3NO2 B12289593 3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B12289593
M. Wt: 247.21 g/mol
InChI Key: UUVNRBNPVFBPTH-UHFFFAOYSA-N
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Description

3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid is an organic compound with the molecular formula C11H12F3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research fields due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps. One common method starts with the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. This intermediate is then chlorinated and decarboxylated to yield the final product .

Industrial Production Methods

For industrial production, the synthesis process is optimized for high yield and purity. The reaction conditions are carefully controlled to minimize impurities and ensure consistent quality. The use of organic solvents that are immiscible with water helps in achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of metabolic disorders.

    Industry: It is used in the development of new materials and chemicals with unique properties

Mechanism of Action

The mechanism of action of 3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other applications where enhanced binding affinity and stability are desired .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)

InChI Key

UUVNRBNPVFBPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

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